

Application Notes and Protocols for In Vitro Evaluation of ACT-373898

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-373898 is a metabolite of macitentan, a potent, orally active dual endothelin (ET) receptor antagonist. Macitentan and its active metabolite, ACT-132577, function by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors. The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Antagonism of this pathway is a therapeutic strategy for conditions such as pulmonary arterial hypertension (PAH). In contrast, ACT-373898 is considered a pharmacologically inactive metabolite.

These application notes provide detailed protocols for in vitro assays to characterize the activity of **ACT-373898** at the endothelin receptors, allowing researchers to confirm its lack of inhibitory activity compared to its parent compound and active metabolite.

Data Presentation

The following table summarizes the expected in vitro pharmacological profile of **ACT-373898** in comparison to macitentan and its active metabolite, ACT-132577.

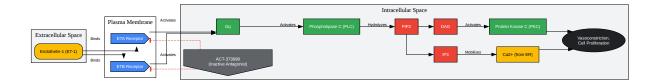


Compound	Target	Assay Type	Endpoint	Result
ACT-373898	ETA Receptor	Radioligand Binding	Ki	> 10 μM (Expected)
ETB Receptor	Radioligand Binding	Ki	> 10 μM (Expected)	
ETA Receptor	Calcium Mobilization	IC50	> 10 μM (Expected)	
ETB Receptor	Calcium Mobilization	IC50	> 10 μM (Expected)	_
Macitentan	ETA Receptor	Functional Assay	IC50	~0.5 nM (Free)
ETB Receptor	Functional Assay	IC50	~25 nM (Free)	
ACT-132577	ETA Receptor	Functional Assay	Potency vs. Macitentan	~5-fold less potent
ETA/ETB Ratio	Functional Assay	Inhibitory Potency Ratio	16	

Signaling Pathway

The endothelin signaling cascade is initiated by the binding of endothelin peptides to their G protein-coupled receptors, ETA and ETB. This leads to the activation of various downstream signaling pathways, primarily through Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key second messenger in vasoconstriction and cell proliferation.





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Caption: Endothelin Signaling Pathway.

Experimental ProtocolsRadioligand Binding Assay for ETA and ETB Receptors

This protocol determines the binding affinity (Ki) of **ACT-373898** for the human ETA and ETB receptors.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Materials:

- Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.
- [1251]-ET-1 (radioligand).
- ACT-373898.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.



- 96-well filter plates (GF/C filters).
- Scintillation counter.

Procedure:

- Compound Preparation: Prepare a serial dilution of ACT-373898 in binding buffer. The final concentrations should range from 10-10 M to 10-4 M.
- Assay Setup: In a 96-well plate, add in the following order:
 - \circ 25 μ L of binding buffer (for total binding) or 25 μ L of 1 μ M unlabeled ET-1 (for non-specific binding).
 - 25 μL of the ACT-373898 serial dilution.
 - \circ 50 µL of [125I]-ET-1 (final concentration ~50 pM).
 - 100 μL of cell membranes (5-10 μg protein per well).
- Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.
- Filtration: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a vacuum manifold.
- Washing: Wash each well three times with 200 μL of ice-cold wash buffer.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the ACT-373898 concentration.



- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of **ACT-373898** to inhibit ET-1-induced intracellular calcium mobilization in cells expressing ETA or ETB receptors.

Experimental Workflow:

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